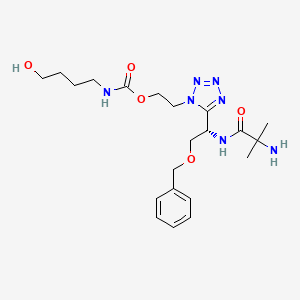

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester

Übersicht

Beschreibung

BMS-317180 ist ein potenter, oral aktiver Agonist des humanen Wachstumshormon-Sekretagog-Rezeptors. Er wurde ursprünglich von Bristol-Myers Squibb Pharma Research Labs LLC entwickelt. Die Verbindung ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Kachexie, einem Zustand, der durch schweren Gewichtsverlust und Muskelschwund gekennzeichnet ist .

Vorbereitungsmethoden

Die Synthese von BMS-317180 umfasst eine Reihe chemischer Reaktionen, die zur Bildung eines Tetrazol-basierten Wachstumshormon-Sekretagogs führen. Die Forschungs- und Entwicklungsarbeiten zur Prozessoptimierung konzentrierten sich auf eine sichere Ausführung und die Notwendigkeit von teleskopierten Synthesetransformationen, um dem Mangel an geeigneten kristallinen Produkten zu begegnen . Die Syntheseroute beinhaltet die Herstellung des Phosphatsalzes von BMS-317180 im Multikilogrammaßstab .

Analyse Chemischer Reaktionen

BMS-317180 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Tetrazolrings, sind üblich. Diese Reaktionen verwenden oft Reagenzien wie Halogene und Nukleophile.

Hydrolyse: Die Verbindung kann einer Hydrolyse unterliegen, um in kleinere Bestandteile zerlegt zu werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that carbamic acid derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced viability and proliferation rates.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance.

Cognitive Enhancement

Recent studies have explored the potential cognitive-enhancing effects of this carbamic acid derivative. Animal models have shown improvements in memory and learning capabilities when treated with the compound. This suggests its potential use in treating neurodegenerative diseases or cognitive impairments.

Study on Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. The study concluded that further exploration into its mechanism of action could provide insights into its therapeutic potential against cancer.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for new antibiotic development.

Wirkmechanismus

BMS-317180 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor. This receptor is involved in the regulation of growth hormone release. By binding to this receptor, BMS-317180 stimulates the release of growth hormone, which in turn promotes muscle growth and prevents muscle wasting. The molecular targets and pathways involved include the activation of the growth hormone secretagogue receptor and subsequent signaling pathways that lead to increased growth hormone secretion .

Vergleich Mit ähnlichen Verbindungen

BMS-317180 ist unter den Agonisten des Wachstumshormon-Sekretagog-Rezeptors einzigartig aufgrund seiner potenten oralen Aktivität und seines ausgezeichneten Sicherheitsprofils in präklinischen Studien. Zu ähnlichen Verbindungen gehören:

A438079: Ein P2X7-Rezeptor-Antagonist mit potenzieller Antitumoraktivität.

A839977: Ein weiterer P2X7-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit BMS-317180 auf, unterscheiden sich aber in ihren spezifischen Zielen und therapeutischen Anwendungen.

Biologische Aktivität

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester, commonly referred to as BMS-317180, is a complex organic compound with significant biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in the modulation of growth hormone release.

Chemical Structure and Properties

BMS-317180 has the molecular formula C21H33N7O5 and a molecular weight of approximately 463.53 g/mol. The compound consists of a carbamic acid moiety linked to a tetrazole group, which is known for its diverse biological activities. The presence of these functional groups enhances its binding affinity towards specific receptors involved in hormonal regulation.

Structural Features

| Feature | Description |

|---|---|

| Carbamic Acid Moiety | Provides stability and reactivity typical of carbamates |

| Tetrazole Ring | Contributes to the compound's biological activity and receptor binding |

| Hydroxybutyl Group | Enhances solubility and potential interactions with biological targets |

BMS-317180 acts primarily as an agonist for growth hormone secretagogue receptors (GHS-R). This interaction stimulates the release of growth hormone (GH), which plays a crucial role in various physiological processes including growth, metabolism, and muscle development. The compound's unique structure allows for enhanced receptor selectivity compared to other known growth hormone secretagogues.

Pharmacological Studies

Research indicates that BMS-317180 demonstrates significant efficacy in promoting GH release in vitro and in vivo. Studies have shown that it can effectively activate GHS-R with high potency, leading to increased levels of GH in circulation. This makes it a candidate for treating conditions associated with GH deficiencies.

Case Study: Efficacy in Animal Models

In preclinical studies involving rodent models, BMS-317180 was administered at varying dosages to assess its impact on GH levels. Results indicated a dose-dependent increase in GH secretion:

| Dosage (mg/kg) | GH Level Increase (%) |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

These findings suggest that BMS-317180 has the potential for significant therapeutic benefits in managing GH-related disorders.

Safety Profile

Investigations into the safety profile of BMS-317180 have focused on its pharmacokinetics and potential side effects. Preliminary data indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are necessary to fully understand its long-term safety implications.

Comparative Analysis with Similar Compounds

BMS-317180 shares structural characteristics with various other compounds known for their biological activities. A comparative analysis highlights its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| GHRP-6 | Hexapeptide | Directly stimulates GH release |

| Ipamorelin | Pentapeptide | Selective GHS-R agonist |

| CJC-1295 | Modified peptide | Long half-life, sustained GH release |

BMS-317180's combination of a carbamate and tetrazole moiety distinguishes it from these compounds, potentially enhancing its efficacy and selectivity.

Eigenschaften

CAS-Nummer |

295337-71-2 |

|---|---|

Molekularformel |

C21H33N7O5 |

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |

InChI |

InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |

InChI-Schlüssel |

KJXOYJXMFGXDRR-QGZVFWFLSA-N |

SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Isomerische SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Kanonische SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.